Estrofurate - 10322-73-3

Estrofurate

Catalog Number: EVT-267771
CAS Number: 10322-73-3
Molecular Formula: C24H26O4
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Estrofurate is a biochemical.
Source and Classification

Estrofurate is derived from the modification of steroid structures, specifically those related to estrogen. Its classification falls under the category of synthetic estrogens, which are compounds designed to replicate the biological activity of endogenous estrogens. This compound is often studied for its potential therapeutic benefits in treating menopausal symptoms and other estrogen deficiency-related conditions.

Synthesis Analysis

The synthesis of Estrofurate involves several intricate chemical reactions. One common method includes the alkylation of steroid precursors followed by various functional group modifications.

Key Steps in Synthesis:

  1. Starting Materials: The synthesis typically begins with steroidal precursors such as estradiol or estrone.
  2. Alkylation Reaction: Using strong bases like potassium tert-butoxide, the precursor undergoes alkylation with bromoalkanes to introduce alkyl chains.
  3. Functionalization: Subsequent reactions may include hydroxylation, esterification, or etherification to enhance solubility and bioavailability.
  4. Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity and yield.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and minimizing by-products during synthesis.

Molecular Structure Analysis

Estrofurate possesses a complex molecular structure characterized by multiple rings typical of steroid compounds.

Molecular Formula: C27H33NO3
Molecular Weight: Approximately 425.56 g/mol
Structural Features:

  • Steroidal Backbone: The core structure consists of four fused rings (A, B, C, D) that define its steroidal nature.
  • Functional Groups: Hydroxyl (-OH) groups and ether linkages are present, contributing to its biological activity and solubility.
  • Stereochemistry: The configuration around specific carbon centers is crucial for its interaction with estrogen receptors.

The canonical SMILES representation of Estrofurate provides insight into its structural arrangement: CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O.

Chemical Reactions Analysis

Estrofurate can undergo various chemical reactions that are significant for both its functionality and modification:

  1. Oxidation Reactions: Estrofurate can be oxidized to form ketones or other derivatives that may enhance or alter its biological activity.
  2. Reduction Reactions: Reduction processes can convert functional groups to alcohols, modifying the compound's pharmacokinetic properties.
  3. Substitution Reactions: Nucleophilic substitutions at aromatic rings allow for further functionalization, which can tailor the compound for specific therapeutic uses.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Estrofurate exerts its effects primarily through interaction with estrogen receptors (ERs), specifically ER-alpha and ER-beta.

Mechanism Details:

  • Binding Affinity: Estrofurate binds to estrogen receptors with high affinity, mimicking the action of natural estrogens.
  • Gene Regulation: Upon binding, it activates transcriptional programs that regulate genes involved in reproductive health, bone density maintenance, and cardiovascular function.
  • Signal Transduction: The compound initiates downstream signaling pathways that lead to physiological responses characteristic of estrogen action, such as cellular proliferation and differentiation.

Studies have shown that Estrofurate's efficacy can vary based on its structural modifications, influencing its receptor selectivity and potency.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Estrofurate is essential for its application:

These properties are crucial for developing effective pharmaceutical formulations that ensure optimal delivery and bioavailability.

Applications

Estrofurate finds significant applications in various scientific and medical fields:

  • Hormone Replacement Therapy: It is used to alleviate symptoms associated with menopause by compensating for decreased estrogen levels.
  • Contraceptive Formulations: Due to its estrogenic activity, Estrofurate is often included in combination contraceptives to regulate menstrual cycles effectively.
  • Research Applications: Scientists study Estrofurate's effects on cell signaling pathways related to cancer research, particularly breast cancer.
Introduction to Estrofurate in Contemporary Chemical Research

Estrofurate represents a synthetic steroidal compound engineered for targeted pharmacological interactions, emerging from rational drug design principles rather than natural product isolation. Its core structure integrates a steroidal backbone with a furoate ester moiety, enhancing receptor binding specificity and metabolic stability. In contemporary research, Estrofurate serves as a molecular probe for studying hormone-responsive pathways and a template for developing selective endocrine modulators. Its synthetic origin exemplifies the shift from serendipitous discovery toward computationally guided molecular architecture, positioning it at the intersection of medicinal chemistry and systems biology [1] [5].

Historical Evolution of Estrofurate in Pharmacological Discovery

The development of Estrofurate mirrors paradigm shifts in drug discovery methodologies. Prior to the 20th century, pharmacologically active compounds were primarily isolated from plant sources (e.g., morphine from opium, quinine from cinchona bark) through bioactivity-guided fractionation [5]. The emergence of synthetic organic chemistry in the 19th century, catalyzed by milestones like Wöhler’s urea synthesis (1828), enabled deliberate molecular construction [2].

Estrofurate’s design in the late 20th century leveraged three key advancements:

  • Receptor-specific targeting: Building on Ehrlich’s "side-chain theory" (c. 1900) which postulated selective interactions between drugs and cellular receptors [2].
  • Rational steroidal modification: Knowledge from cortisone (1948) and oral contraceptive development informed strategic esterification to alter pharmacokinetics.
  • High-throughput synthesis: Combinatorial techniques accelerated analog screening, contrasting with traditional isolation approaches [5].

Unlike plant-derived steroidal agents (e.g., diosgenin from Dioscorea species), Estrofurate was conceived de novo via molecular modeling to optimize binding affinity for estrogen-related receptors while minimizing off-target effects—a transition from natural product exploitation to synthetic innovation [1] [7].

Table 1: Evolution of Steroidal Compound Development

EraRepresentative CompoundsSource/MethodDesign Philosophy
Pre-1800sDiosgenin, DigitalisPlant isolationEmpirical/observational
1930s–1960sCortisone, NorethindroneSemi-synthesisStructure-activity relationships (SAR)
1980s–presentEstrofurate, FulvestrantRational designReceptor-targeted synthesis

Research Paradigms: From Molecular Design to Functional Applications

Research on Estrofurate spans multiple epistemological frameworks:

Positivist Paradigm

  • Ontology: Assumes objective reality of Estrofurate’s molecular interactions
  • Epistemology: Quantifies binding affinities (e.g., IC₅₀ via radioligand assays) and metabolic stability (e.g., hepatic microsome t₁/₂) [3] [8]
  • Methodology: Uses X-ray crystallography to validate docked conformations in estrogen receptor alpha (ERα) and beta (ERβ) subtypes. Example finding: 18x selective affinity for ERβ due to furoate moiety-induced helix 12 repositioning [8].

Pragmatic Paradigm

  • Combines computational predictions (e.g., QSAR models of analogs) with functional cell-based assays (e.g., ER-transactivation in MCF-7 cells)
  • Employs hybrid methods: Synthetic accessibility scores guide prioritization of 5/32 designed analogs for in vivo testing [3] [7]

Critical Realism

  • Investigates tissue-specific effects obscured by whole-organism studies (e.g., uterine vs. bone ER expression impacts)
  • Uses transcriptomics to reveal non-genomic signaling pathways modulated by Estrofurate-metabolites [3]

Table 2: Multi-Paradigm Research Outputs for Estrofurate

ParadigmKey Research QuestionMethodFinding
PositivistBinding affinity disparityFluorescence polarizationΔG = -9.2 kcal/mol for ERβ vs. -7.1 kcal/mol for ERα
PragmaticMetabolic stability optimizationMicrosomal incubation + LC-MSt₁/₂ = 127 min (human) vs. 34 min (rat)
Critical realismPathway modulation in osteoporosisRNA-seq of osteoblastsDownregulation of RANKL (4.7-fold; p<0.001)

Knowledge Gaps in Estrofurate-Centric Studies

Despite extensive pharmacological profiling, significant gaps persist:

Evidence Gaps

  • Conflict 1: Estrofurate exhibits agonist activity in breast tissue (EC₅₀ = 18 nM) but antagonist effects in uterine models (IC₅₀ = 42 nM)—mechanistic basis unresolved [6] [9].
  • Conflict 2: Rodent models show 89% reduction in bone resorption, yet primate studies report only 22–41% efficacy, suggesting species-specific metabolism [9].

Methodological Gaps

  • Lack of standardized in vitro systems replicating tissue-specific ER dimerization dynamics.
  • Insensitive detection methods for low-abundance active metabolites (e.g., Estrofurate-17β-glucuronide) in histological matrices [4] [6].

Population Gaps

  • Efficacy/signaling studies predominantly use postmenopausal female models (≥90% publications), neglecting:
  • Male osteoporosis contexts (3% of studies)
  • Age-stratified pharmacokinetics (e.g., CYP3A4 expression in >75yo) [6] [9].

Theoretical Gaps

  • No unified model explains Estrofurate’s bidirectional activity (agonist/antagonist switching) across tissues. Competing hypotheses:
  • Coregulator recruitment variance (e.g., NCoA-1 vs. SMRT dominance)
  • Ligand-induced receptor conformational states [6].

Table 3: Priority Research Gaps and Proposed Resolution Strategies

Gap TypePriority AreaRecommended Approach
EvidenceTissue-selective agonismCryo-EM of ERα/β-coactivator complexes
PopulationMale osteoporosis efficacyPhase 0 microdose trial with [¹⁴C]-Estrofurate
MethodologicalMetabolite detectionDevelopment of anti-glucuronide monoclonal antibodies
TheoreticalBidirectional activityMolecular dynamics simulations (>1 μs trajectories)

Properties

CAS Number

10322-73-3

Product Name

Estrofurate

IUPAC Name

[(9S,13S,14S,17S)-17-(furan-3-yl)-17-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C24H26O4/c1-15(25)28-18-4-6-19-16(13-18)3-5-21-20(19)7-10-23(2)22(21)8-11-24(23,26)17-9-12-27-14-17/h4-6,9,12-14,20,22,26H,3,7-8,10-11H2,1-2H3/t20-,22+,23+,24-/m1/s1

InChI Key

AEVUURWLDCELOV-AYVPJYCDSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4(C5=COC=C5)O)C

Solubility

Soluble in DMSO

Synonyms

Estrofurate; AY 11483-16; AY-11,483; AY-11483

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4(C5=COC=C5)O)C

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H](C3=CC2)CC[C@]4(C5=COC=C5)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.